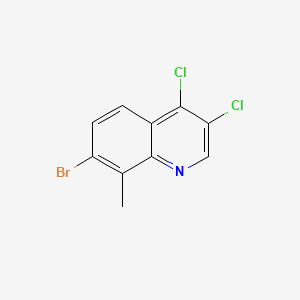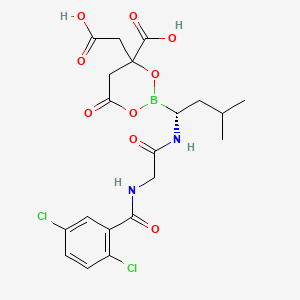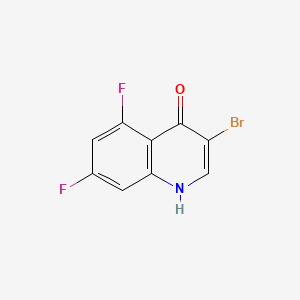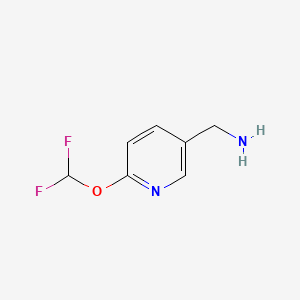
Diethyl 2-oxomalonate hydrate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Diethyl 2-oxomalonate hydrate has numerous applications in scientific research:
Chemistry: It is used as a reagent in various synthetic organic chemistry procedures, including Diels-Alder reactions and cycloadditions.
Biology and Medicine: It serves as a precursor for the synthesis of biologically active compounds, such as oxazolidin-4-one derivatives, which exhibit antimicrobial and anticancer properties.
Industry: It is employed in the production of fine chemicals and pharmaceuticals due to its reactivity and versatility.
Safety and Hazards
The safety data sheet for a related compound, Diethyl malonate, indicates that it is a combustible liquid. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place . Similar precautions may apply to Diethyl 2-oxomalonate hydrate .
Mécanisme D'action
Target of Action
Diethyl 2-oxomalonate hydrate is the diethyl ester of mesoxalic acid (ketomalonic acid), the simplest oxodicarboxylic acid . It is a highly active reactant in pericyclic reactions such as the Diels-Alder reactions, cycloadditions, or ene reactions . The primary targets of this compound are the molecules that participate in these reactions.
Mode of Action
The compound reacts because of its highly polarized keto group as an electrophile in addition reactions . This means it can donate an electron pair to an electrophile to form a chemical bond. This interaction with its targets leads to changes in the molecular structure of the targets, enabling the occurrence of the aforementioned reactions.
Biochemical Pathways
Given its reactivity, it can be inferred that it plays a role in various biochemical reactions, particularly those involving the formation of cyclic compounds through diels-alder reactions, cycloadditions, or ene reactions .
Pharmacokinetics
Its solubility in water, ethanol, diethylether, and chloroform suggests that it may have good bioavailability.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, at humid air, mesoxalic acid diethyl ester reacts with water to give diethyl mesoxalate hydrate . This suggests that the presence of water can influence the compound’s reactivity.
Analyse Biochimique
Biochemical Properties
Diethyl 2-oxomalonate hydrate is known for its highly polarized keto group, which acts as an electrophile in addition reactions . It is a highly active reactant in pericyclic reactions such as the Diels-Alder reactions, cycloadditions, or ene reactions
Molecular Mechanism
Its highly reactive keto group suggests it could interact with various biomolecules, potentially influencing enzyme activity and gene expression
Méthodes De Préparation
Diethyl 2-oxomalonate hydrate can be synthesized through several methods:
Historical Synthesis: In 1892, Richard Anschütz and co-workers synthesized diethyl oxomalonate by decomposing the barium salt of alloxan to oxomalonic acid, followed by esterification with ethanol in the presence of hydrogen chloride.
Nitrosation and Oxidation: Louis Bouveault and co-workers obtained diethyl oxomalonate by nitrosation of diethyl malonate to its isonitrosoester, which was then oxidized with dinitrogen tetroxide.
Modern Synthesis: A more recent method involves the oxidation of diethyl malonate with aqueous sodium chlorite solution at pH 4.4, yielding diethyl oxomalonate in high purity.
Analyse Des Réactions Chimiques
Diethyl 2-oxomalonate hydrate undergoes various types of chemical reactions:
Addition Reactions: Due to its highly polarized keto group, it acts as an electrophile in addition reactions.
Pericyclic Reactions: It is a highly active reactant in pericyclic reactions such as Diels-Alder reactions, cycloadditions, and ene reactions.
Annulation Reactions: It can participate in [3 + 2] annulation reactions with β-oxo-acrylamides, catalyzed by triethylamine, to form oxazolidin-4-one derivatives.
Common reagents and conditions used in these reactions include dinitrogen tetroxide, sodium chlorite, and triethylamine. Major products formed from these reactions include oxazolidin-4-one derivatives and other cyclic compounds .
Comparaison Avec Des Composés Similaires
Diethyl 2-oxomalonate hydrate is similar to other oxodicarboxylic acid esters, such as:
Diethyl oxomalonate: The non-hydrated form of this compound, used in similar synthetic procedures.
Oxalacetic acid: A higher homologue of mesoxalic acid, involved in metabolic pathways.
α-Ketoglutaric acid: Another higher homologue, also involved in metabolic pathways.
The uniqueness of this compound lies in its high reactivity and versatility in synthetic organic chemistry, making it a valuable reagent for various chemical reactions and applications .
Propriétés
IUPAC Name |
diethyl 2-oxopropanedioate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5.H2O/c1-3-11-6(9)5(8)7(10)12-4-2;/h3-4H2,1-2H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWWEABZDCFLPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=O)OCC.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
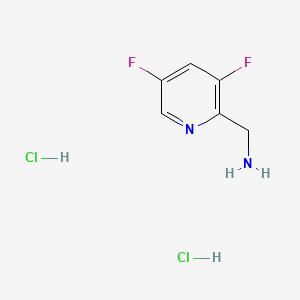




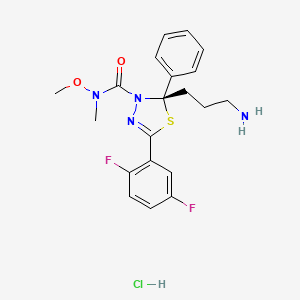
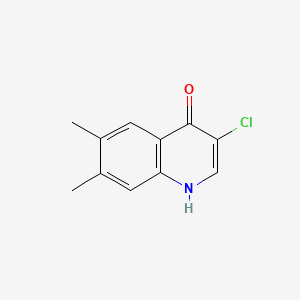

![tert-Butyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B598479.png)
